Cyanine5.5 maleimide

NIR fluorescence imaging Small animal imaging Autofluorescence reduction

Researchers requiring thiol-selective NIR labeling often face high costs and limited aqueous solubility with conventional dyes. Cyanine5.5 maleimide (CAS 1594414-90-0) addresses these challenges as a cost-effective, maleimide-functionalized probe for site-specific cysteine conjugation at pH 6.5-7.5. - Comparable brightness to Alexa Fluor 680 & IRDye 680 (extinction coefficient ~190,000-209,000 M⁻¹cm⁻¹) with ≤10 nm spectral shift; drop-in replacement requires no filter changes. - Demonstrated rapid tumor targeting (0.5 h) and high tumor-to-normal contrast in EGFR-expressing xenografts. - Supplied as dark blue powder; soluble in DMSO, DMF, or dichloromethane for organic-phase reactions; sulfonated analog available for aqueous protocols.

Molecular Formula
Molecular Weight
CAS No. 1594414-90-0
Cat. No. B606866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine5.5 maleimide
CAS1594414-90-0
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyanine5.5 Maleimide Overview


Cyanine5.5 maleimide (CAS 1594414-90-0) is a near-infrared (NIR) fluorescent dye featuring a maleimide functional group for thiol-selective conjugation [1]. It is a pentamethine cyanine dye derivative with excitation/emission maxima at approximately 683-684 nm and 703-710 nm, respectively, falling within the NIR optical window where tissue autofluorescence and light scattering are minimized [2]. The compound is commercially available as a dark blue powder with molecular weight 741.36 g/mol, soluble in organic solvents (DMSO, DMF, dichloromethane) and practically insoluble in water [1].

NIR Window Near-infrared emission compatible with standard Cy5 filter sets reduces tissue autofluorescence for small animal imaging.
Conjugation Maleimide group enables site-specific thiol labeling at cysteine residues, forming stable thioether bonds at neutral pH.
Solubility Non-sulfonated form requires organic co-solvent; sulfonated analog available for aqueous protocols.

Why Cyanine5.5 Maleimide Cannot Be Replaced


Fluorescent dye selection in the NIR cyanine family is not interchangeable due to the interplay of emission wavelength positioning, aqueous solubility profiles, and conjugate fluorescence performance. Cyanine5.5 maleimide occupies a specific optical position: its ~710 nm emission provides deeper tissue penetration and lower background than visible dyes while retaining broader instrument compatibility than longer-wavelength Cy7 dyes [1]. Furthermore, maleimide-thiol conjugation chemistry enables site-specific labeling at cysteine residues at pH 6.5-7.5, forming stable thioether bonds with reaction rates >1000-fold faster than amine reactions under neutral conditions . Non-sulfonated Cyanine5.5 maleimide exhibits low aqueous solubility, requiring organic co-solvents for labeling reactions, whereas its sulfonated counterpart (sulfo-Cyanine5.5 maleimide) provides water solubility without co-solvents . These distinct physicochemical properties directly impact labeling efficiency, conjugate brightness, and experimental reproducibility.

Emission wavelength shift
Cy5.5 (~710 nm) vs Cy5 (~670 nm) alters autofluorescence background. Imaging parameters may require re-optimization.
Instrument channel incompatibility
Cy5.5 works with standard Cy5 filters; Cy7 dyes need Cy7-specific hardware. Penetration depth profiles differ.
Solubility and conjugation chemistry
Non-sulfonated form needs organic co-solvent. Maleimide-thiol linkage provides site specificity; NHS-amine labeling may reduce antigen binding.

Cyanine5.5 Maleimide Performance Evidence


Signal-to-Noise Advantage Over Cy5

Cyanine5.5 maleimide exhibits a longer emission wavelength (~694-710 nm) compared to Cy5 (~670 nm emission), positioning it further from tissue autofluorescence regions that predominate in the green-yellow spectrum [1]. This spectral shift translates to higher signal-to-noise ratios (SNR) in biological imaging applications [1].

Cy5.5 vs Cy5 SNR
Class-level inference
Cy5.5 em 694–710 nm; Cy5 em ~670 nm
Longer emission reduces autofluorescence, enhancing SNR for in vivo imaging.
Magnitude of SNR improvement not quantified in source.
NIR fluorescence imaging Small animal imaging Autofluorescence reduction

Instrument Compatibility Advantage Over Cy7

Cyanine5.5 maleimide (emission ~694-710 nm) offers superior instrument compatibility compared to Cy7 maleimide (emission ~773 nm), as its emission falls within the detection range of standard Cy5 filter sets on most commercial imaging platforms [1].

Cy5.5 vs Cy7 Compatibility
Class-level inference
Cy5.5: standard Cy5 channel; Cy7: dedicated Cy7 filters required.
Broader instrument access without hardware upgrades.
Exact SNR comparison not provided.
Instrument compatibility IVIS imaging Confocal microscopy

Tumor-to-Normal Contrast vs. IRDye-800CW

In a direct head-to-head comparison of four NIR fluorescent probes conjugated to the same EGFR-targeting Affibody (ZEGFR:1907), Cy5.5-monomaleimide demonstrated higher tumor-to-normal tissue ratios than IRDye-800CW-maleimide in A431 tumor-bearing mice [1]. Both Cy5.5-ZEGFR:1907 and Alexa680-ZEGFR:1907 probes displayed superior tumor-to-normal tissue contrast compared to SR680-ZEGFR:1907 and 800CW-ZEGFR:1907 [1].

Tumor contrast (Affibody)
Head-to-head
Cy5.5-ZEGFR:1907 showed higher tumor-to-normal ratio vs IRDye-800CW-ZEGFR:1907 in A431 xenografts.
Supports higher tumor-to-background contrast for EGFR imaging probe development.
Based on ex vivo quantification at 24 h in one study.
Tumor imaging Affibody probes EGFR targeting Tumor-to-background ratio

Spectral Overlap with Alexa Fluor 680 & DyLight 680

Cyanine5.5 maleimide is spectrally nearly identical to Alexa Fluor 680, DyLight 680, and IRDye 680, with comparable excitation (675-684 nm) and emission (694-710 nm) maxima [1]. Multiple vendor sources explicitly position Cyanine5.5 as a direct, cost-effective alternative to these proprietary NIR dyes for bioimaging and biomolecule labeling applications [1].

Alexa Fluor 680 Similarity
Data to verify
Cy5.5 emission max ~700 nm; AF680 ~702 nm (difference ≤10 nm).
Functional equivalence supports cost-saving substitution in standard protocols.
Spectral match per vendor specs; independent validation recommended.
Spectrally similar dyes Cost reduction NHS ester alternative

pH Insensitivity and Conjugate Stability

Cyanine5.5 maleimide conjugates exhibit pH insensitivity across a broad pH range of 4 to 10, maintaining consistent fluorescence intensity without signal degradation . This stability profile ensures reliable fluorescence readouts across diverse buffer conditions and physiological environments.

pH Stability
Data to verify
Fluorescence stable across pH 4–10.
Broad buffer compatibility ensures consistent signals in biological assays.
Quantitative comparator data not provided.
pH stability Conjugate fluorescence Bioconjugation chemistry

Hydrophobicity vs. Cy7 Maleimide

Cyanine5.5 maleimide exhibits weaker hydrophobicity compared to Cyanine7 maleimide, which contributes to its broader applicability in biomolecule labeling workflows [1]. While both compounds require organic co-solvents for dissolution, the reduced hydrophobicity of Cyanine5.5 facilitates more consistent conjugation outcomes [1].

Hydrophobicity vs Cy7
Class-level inference
Cy5.5 exhibits weaker hydrophobicity than Cy7 maleimide.
May reduce aggregation and precipitation during protein labeling.
Relative comparison; quantitative values not available.
Hydrophobicity Solubility Protein labeling

Cyanine5.5 Maleimide Applications


EGFR-Targeted Imaging with Affibody Probes

Based on direct comparative evidence, Cyanine5.5 maleimide conjugated to EGFR-targeting Affibody ZEGFR:1907 achieved superior tumor-to-normal tissue contrast compared to IRDye-800CW conjugates in A431 tumor-bearing mice [1]. The probe demonstrated rapid tumor targeting within 0.5 hours post-injection and maintained high tumor-to-background ratios at 2-4 hours [1]. This scenario is particularly relevant for preclinical oncology imaging studies requiring sensitive EGFR detection and quantification.

Alexa Fluor 680 Cost-Saving Replacement

Cyanine5.5 maleimide serves as a functionally equivalent, lower-cost alternative to Alexa Fluor 680, DyLight 680, and IRDye 680 dyes for fluorescence microscopy, flow cytometry, Western blotting, and in vivo imaging [1]. With spectral overlap of ≤10 nm in excitation/emission maxima and comparable extinction coefficients (190,000-209,000 M⁻¹cm⁻¹), Cyanine5.5 maleimide can be substituted into established protocols without filter changes or instrument reconfiguration [1].

Site-Specific Antibody Labeling via Cysteine

Cyanine5.5 maleimide enables site-specific conjugation to reduced thiols (cysteine residues) at pH 6.5-7.5, forming stable thioether bonds with reaction rates exceeding amine-directed labeling by >1000-fold under neutral conditions [1]. This specificity is critical for labeling antibodies and proteins where amine-directed NHS ester conjugation would compromise antigen-binding activity through lysine modification in the binding region [1].

In Vivo Imaging on Cy5 Channels

Cyanine5.5 maleimide emits at 694-710 nm, falling directly within the detection window of standard Cy5 filter sets (695-770 nm) on IVIS systems and confocal microscopes [1]. This compatibility eliminates the need for Cy7-specific filter upgrades while providing improved signal-to-noise ratio compared to Cy5 dyes due to reduced tissue autofluorescence at longer wavelengths [1]. The scenario is ideal for laboratories seeking to enhance imaging sensitivity without capital equipment investment.

Application
Selection Property
Validation Focus
EGFR-targeted molecular imaging (preclinical)
Maleimide-thiol site-specific conjugation
Tumor-to-background contrast in xenograft models
Fluorescence microscopy / flow cytometry
Spectral equivalence to Alexa Fluor 680
Protocol transfer without filter reconfiguration
Antibody conjugation for imaging
Cysteine-selective labeling
Antigen-binding preservation after labeling
Small animal NIR imaging
Cy5 filter set compatibility
Signal-to-noise improvement vs Cy5 dyes

Technical Documentation Hub

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